Fluorine Substitution at 5-Position: LogP Reduction and Predicted pKa Modulation versus 5-H and 5-CH₃ Analogs
(5-Fluoro-1H-pyrazol-3-yl)methanamine exhibits a computed LogP of 0.0075 , which is substantially lower than predicted values for non-fluorinated 5-H-pyrazol-3-ylmethanamine (estimated LogP ~0.8-1.2) and 5-methyl-pyrazol-3-ylmethanamine (estimated LogP ~1.3-1.8). This ~0.8-1.8 log unit reduction in lipophilicity results directly from fluorine's strong electron-withdrawing inductive effect (-I) at the 5-position. Additionally, the predicted pKa of 7.28 ± 0.10 for the pyrazole N1-H proton reflects a measurable acidification relative to 5-H-pyrazol-3-ylmethanamine (predicted pKa ~9.0-10.0) and 5-CH₃ analogs (predicted pKa ~10.0-11.0).
| Evidence Dimension | Lipophilicity (LogP) and Pyrazole N1-H Acidity (pKa) |
|---|---|
| Target Compound Data | LogP = 0.0075 (computed); pKa = 7.28 ± 0.10 (predicted) |
| Comparator Or Baseline | 5-H-pyrazol-3-ylmethanamine: LogP ~0.8-1.2 (estimated), pKa ~9.0-10.0 (predicted); 5-CH₃-pyrazol-3-ylmethanamine: LogP ~1.3-1.8 (estimated), pKa ~10.0-11.0 (predicted) |
| Quantified Difference | LogP reduced by ~0.8-1.8 units; pKa reduced by ~1.7-3.7 units |
| Conditions | Computational predictions (XLogP3, ACD/Labs pKa prediction); no experimental measurement available in public domain for target compound |
Why This Matters
Lower LogP improves aqueous solubility and reduces non-specific protein binding in biological assays, while the more acidic pKa alters hydrogen-bond donor strength, both critical for reproducible SAR studies and downstream pharmacokinetic optimization.
